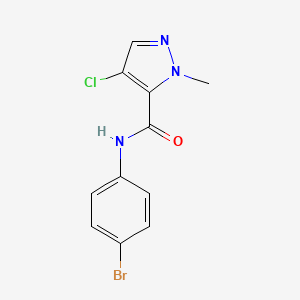

N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Übersicht

Beschreibung

N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide, commonly known as BPC-157, is a synthetic peptide with a molecular weight of 1419.17 g/mol. It is derived from a naturally occurring protein called Body Protection Compound (BPC), which is found in the gastric juice of humans and animals. BPC-157 has gained attention in the scientific community for its potential therapeutic applications in the treatment of various conditions.

Wirkmechanismus

The exact mechanism of action of N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide-157 is not fully understood. It is believed to promote tissue healing by stimulating angiogenesis, which is the formation of new blood vessels. This compound-157 also appears to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Biochemical and Physiological Effects

This compound-157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote the healing of various tissues, including skin, bone, muscle, and cartilage. It also appears to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide-157 is its ability to promote tissue healing, making it a useful tool for studying the mechanisms of tissue repair. However, its effects may be dependent on the route of administration and the dose used. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide-157. One area of interest is its potential use in the treatment of inflammatory bowel disease, as it has been shown to reduce inflammation in animal models. Another area of interest is its potential use in the treatment of central nervous system disorders, such as traumatic brain injury and stroke, as it appears to have neuroprotective effects. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications in other areas.

Synthesemethoden

N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide-157 can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The Fmoc-protected amino acids are coupled to a resin-bound peptide chain, which is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide-157 has been studied extensively for its potential therapeutic applications in the treatment of various conditions, including inflammatory bowel disease, tendon and ligament injuries, and central nervous system disorders. It has been shown to promote tissue healing, reduce inflammation, and improve motor function in animal models.

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-4-chloro-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN3O/c1-16-10(9(13)6-14-16)11(17)15-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFWLUIQECBJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801180922 | |

| Record name | N-(4-Bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957510-89-3 | |

| Record name | N-(4-Bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957510-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346653.png)

![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)

![N-cyclopropyl-1'-[(5-methylpyrazin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346674.png)

![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346678.png)

![1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5346680.png)

![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5346696.png)

![3-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5346708.png)

![methyl 4-[2-amino-3-cyano-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5346716.png)

![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B5346724.png)